6-Butoxy-5-methylpyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-butoxy-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-4-5-15-10-8(2)6-9(7-12-10)11(13)14/h6-7H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
JEIVXNYCZCPMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=C(C=C1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation of Methyl Substituents
The halogenation of 6-butoxy-5-methylpyridine derivatives serves as a critical first step in synthesizing the carboxylic acid target. In this approach, the methyl group at position 5 is converted to a halomethyl intermediate (e.g., chloromethyl or bromomethyl) using halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Example Procedure (Adapted from):
A mixture of 6-butoxy-5-methylpyridine (10 mmol), NBS (15 mmol), and benzoyl peroxide (0.1 eq) in chlorobenzene is heated to 85°C for 2–6 hours. The reaction progress is monitored via gas chromatography-mass spectrometry (GC-MS), with the halomethyl intermediate isolated via pentane extraction.
Key Conditions:
- Solvent: Chlorobenzene or acetonitrile
- Temperature: 80–85°C
- Catalytic initiator: Benzoyl peroxide (0.05–0.1 eq)
- Yield: 70–85% (bromomethyl derivative)
Oxidation of Halomethyl Intermediates
The halomethyl intermediate undergoes oxidation in an aqueous alkaline medium under oxygen or air, catalyzed by transition metals such as palladium or platinum.
Procedure from Patent US6562972B1:
A suspension of 6-butoxy-5-bromomethylpyridine (1.6 g) in aqueous NaOH (1.29 g NaOH in 25 mL H₂O) is refluxed with 5% Pd/C (0.2 g) under air sparging for 48 hours. Acidification with sulfuric acid precipitates the carboxylic acid, which is filtered and dried.
Optimized Parameters:
| Parameter | Range |
|---|---|
| Catalyst | 5% Pd/C or Pt/C |
| Temperature | 80–95°C |
| Reaction Time | 24–72 hours |
| Base Concentration | 0.9–1.5 M NaOH |
| Yield | 75–80% |
Challenges include catalyst agglomeration during prolonged reactions, which reduces surface area and efficiency. Fresh catalyst additions or mechanical stirring mitigates this issue.
Palladium-Catalyzed Carbonylation
Carbonylation of Dihalopyridines
Patent EP0820986A1 outlines a method for synthesizing pyridinecarboxylic acid esters via carbonylation of 2,3-dihalopyridines. While this approach primarily targets esters, subsequent hydrolysis yields the carboxylic acid.
Reaction Scheme:
- Carbonylation: 2,3-Dichloro-5-methylpyridine reacts with CO and methanol in the presence of Pd(OAc)₂ and 1,4-bis(diphenylphosphino)butane.
- Hydrolysis: The resulting methyl ester is saponified with NaOH to produce the carboxylic acid.
| Parameter | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ + diphosphine ligand |
| Temperature | 140–195°C |
| CO Pressure | 5–50 bar |
| Alcohol | Methanol |
| Ester Yield | 85–90% |
| Hydrolysis Yield | >95% |
This method offers high selectivity for monocarbonylation, avoiding diacid byproducts. However, the requirement for specialized ligands and high-pressure equipment limits scalability.
Direct Oxidation of Hydroxypyridine Derivatives
Challenges in Phenol Oxidation
While 6-butoxy-5-methylpyridin-3-ol (reported in) is structurally similar, direct oxidation of the hydroxyl group to a carboxylic acid is non-trivial. Traditional oxidizing agents (e.g., KMnO₄, CrO₃) risk over-oxidation or degradation of the butoxy and methyl groups.
Alternative Approach:
A two-step process involving sulfonation followed by oxidative cleavage may circumvent these issues, though no direct precedents exist in the provided sources.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Halogenation-Oxidation | Scalable, uses air as oxidant | Catalyst deactivation | 75–80 |
| Carbonylation | High selectivity | High-pressure equipment | 85–90 |
| Direct Oxidation | Theoretical simplicity | Unverified efficacy | N/A |
Purification and Characterization
Post-synthesis purification typically involves:
- Recrystallization: From ethanol/water mixtures.
- Chromatography: Silica gel with ethyl acetate/hexane eluents.
Characterization Data:
- ¹H NMR (DMSO-d₆): δ 1.45 (t, 3H, -OCH₂CH₂CH₂CH₃), 2.35 (s, 3H, -CH₃), 4.05 (m, 2H, -OCH₂-), 8.15 (s, 1H, pyridine-H).
- IR (KBr): 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
Chemical Reactions Analysis
Types of Reactions
6-Butoxy-5-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
Oxidation: 6-Butoxy-5-carboxypyridine-3-carboxylic acid.
Reduction: 6-Butoxy-5-methylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Butoxy-5-methylpyridine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Butoxy-5-methylpyridine-3-carboxylic acid is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors that recognize pyridine derivatives. The butoxy and methyl groups may influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Similar Pyridine-3-carboxylic Acid Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and properties of 6-butoxy-5-methylpyridine-3-carboxylic acid with analogs from the evidence:
Key Observations:
Substituent Effects on Lipophilicity: The butoxy group in the target compound enhances lipophilicity compared to smaller alkoxy (e.g., methoxy in ) or polar groups (e.g., hydroxy in ). This property may improve membrane permeability in drug design .
Electronic Effects on Acidity :
- Electron-withdrawing groups (e.g., bromo in ) increase the acidity of the carboxylic acid group compared to electron-donating groups (e.g., butoxy in the target compound). This affects salt formation and solubility .
Bioactivity and Applications: Amino-substituted analogs () are explored as bioactive scaffolds due to their ability to form hydrogen bonds with biological targets . Fluorinated derivatives () are prioritized in medicinal chemistry for metabolic stability and target affinity .
Q & A
Q. What are the recommended synthetic routes for 6-Butoxy-5-methylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of pyridinecarboxylic acid derivatives typically involves nucleophilic substitution, ester hydrolysis, or coupling reactions. For example, similar compounds like 5-(Methoxymethyl)pyridine-3-carboxylic acid are synthesized via esterification of pyridine intermediates followed by hydrolysis . For 6-Butoxy-5-methylpyridine-3-carboxylic acid:
- Step 1 : Introduce the butoxy group via alkylation of a hydroxyl precursor using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2 : Methylation at the 5-position using methyl iodide and a palladium catalyst.
- Step 3 : Carboxylic acid formation via hydrolysis of a nitrile or ester group under acidic/basic conditions.
Key Variables : Temperature, catalyst choice (e.g., Pd vs. Cu), and solvent polarity critically impact regioselectivity and yield. For instance, >95% purity is achievable with optimized GC conditions .
Q. How can researchers validate the purity and structural integrity of 6-Butoxy-5-methylpyridine-3-carboxylic acid?
Methodology :
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against standards. GC is also effective for volatile derivatives .
- Structural Confirmation :
- NMR : -NMR should show characteristic peaks: δ 1.3–1.5 ppm (butoxy CH₂), δ 2.5 ppm (methyl group), and δ 8.1–8.3 ppm (pyridine protons).
- FTIR : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode should yield [M-H]⁻ at m/z corresponding to the molecular formula (C₁₂H₁₅NO₃, exact mass 221.11).
Advanced Research Questions
Q. How do steric and electronic effects of the butoxy group influence the compound’s reactivity in cross-coupling reactions?
The butoxy group’s electron-donating nature activates the pyridine ring toward electrophilic substitution but introduces steric hindrance. For example:
- Suzuki Coupling : The 3-carboxylic acid moiety directs coupling to the 2- or 4-position. However, the bulky butoxy group at position 6 may reduce yields in palladium-catalyzed reactions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
- Data Contradictions : Conflicting reports on coupling efficiency (e.g., 40–70% yields) may arise from solvent polarity (DMF vs. THF) or catalyst loading. Systematic optimization is recommended, referencing protocols for 6-substituted pyridines .
Q. What strategies resolve contradictions in reported biological activity data for pyridinecarboxylic acid derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from:
- Impurity Artifacts : Low-purity batches (e.g., <95%) can introduce false positives/negatives. Reproduce assays with HPLC-validated samples .
- Solubility Issues : Poor aqueous solubility can skew IC₅₀ values. Use DMSO stocks with <0.1% final concentration and confirm compound stability via LC-MS .
- Target Selectivity : Screen against structurally related enzymes (e.g., kinases vs. phosphatases) to rule off-target effects.
Q. How can computational models predict the compound’s interaction with biological targets?
Approach :
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2 or PPARγ). The carboxylic acid group often forms hydrogen bonds with active-site residues .
- MD Simulations : Assess binding stability over 100-ns trajectories. For example, the butoxy group’s hydrophobicity may enhance membrane permeability but reduce solubility—a trade-off quantified via logP calculations (e.g., predicted logP = 2.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
